molecular formula C9H7BrN2O B12846668 3-Acetyl-8-bromoimidazo[1,2-a]pyridine

3-Acetyl-8-bromoimidazo[1,2-a]pyridine

Cat. No.: B12846668
M. Wt: 239.07 g/mol
InChI Key: MHIWHGWOMMPETN-UHFFFAOYSA-N
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Description

3-Acetyl-8-bromoimidazo[1,2-a]pyridine is a versatile chemical intermediate built on the privileged imidazo[1,2-a]pyridine scaffold, a structure frequently encountered in marketed drugs and bioactive molecules . This compound is strategically functionalized with both a bromo substituent at the 8-position and an acetyl group at the 3-position. The bromine atom serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce a wide array of carbon- and nitrogen-based fragments . Concurrently, the acetyl group at the C3 position can be exploited as a synthetic linchpin. It offers a pathway to various derivatives through reduction, condensation, or conversion into other functional groups, making it a highly valuable building block for the synthesis of compound libraries in drug discovery programs . The imidazo[1,2-a]pyridine core is recognized as a priority pharmacophore in medicinal chemistry and is present in several classes of therapeutic agents . Its derivatives are known to exhibit a broad spectrum of significant biological activities, including anticancer, antimicrobial, and anxiolytic properties, as highlighted in recent scientific literature . As such, this compound provides researchers with a multifunctional intermediate ideally suited for the design and rapid synthesis of novel bioactive molecules for screening and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3

InChI Key

MHIWHGWOMMPETN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one can be synthesized through a two-step one-pot method. The process involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with active electrophiles such as 2-bromoacetophenone . The reaction conditions are typically mild and do not require the use of a base .

Industrial Production Methods

Industrial production methods for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one are not well-documented in the literature. the scalable nature of the two-step one-pot synthesis suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Discovery : The compound has been identified as a candidate for developing new therapeutic agents targeting diseases such as cancer. Its structural characteristics allow it to interact effectively with biological molecules, potentially leading to the development of novel anticancer drugs.
    • Kinase Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-acetyl-8-bromoimidazo[1,2-a]pyridine, exhibit inhibitory effects on several kinases involved in cancer progression. This includes the BCR-ABL kinase, which is crucial in treating chronic myeloid leukemia (CML) .
  • Biological Research
    • Mechanism of Action Studies : Investigations into the mechanism of action of this compound have revealed its potential to inhibit specific signaling pathways associated with tumor growth. For instance, studies have shown that it can affect cellular processes like Rab11A prenylation, which is vital for cellular trafficking.
    • Interaction Studies : The compound's interactions with various biological targets have been extensively studied to understand its therapeutic potential better. These studies highlight its possible roles in treating various medical conditions through targeted molecular interactions.
  • Material Science
    • Development of Novel Materials : Beyond medicinal applications, this compound is explored for its potential use in creating new materials with specific properties. This includes applications in coatings and polymers where unique chemical properties are desired .

Comparative Analysis with Related Compounds

The unique combination of substituents in this compound distinguishes it from other related compounds. Below is a comparative table highlighting structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
3-Bromoimidazo[1,2-a]pyridineBromine at position 3Antimicrobial activity
3-Acetylimidazo[1,2-a]pyridineAcetyl group at position 3Anticancer properties
8-Bromoimidazo[1,2-a]pyridineBromine at position 8CNS activity
This compound Acetyl at position 3 and bromine at position 8Potential anticancer and kinase inhibition

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines, suggesting its potential as a therapeutic agent against various cancers. The research focused on understanding the structure-activity relationship to optimize efficacy against specific cancer types .
  • Kinase Inhibition : Another case study focused on the compound's ability to inhibit BCR-ABL kinase activity in vitro. The findings indicated that modifications to the structure could enhance potency and selectivity against this target, providing insights for future drug development strategies aimed at CML treatment.

Mechanism of Action

The mechanism of action of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at positions 3 and 8 significantly alter physical properties such as melting points, solubility, and spectral signatures:

Compound Substituents Melting Point (°C) λmax (EtOH, nm) Key Spectral Features (IR/NMR)
3-Acetyl-8-bromoimidazo[1,2-a]pyridine 8-Br, 3-COCH3 N/A ~348* C=O stretch (IR: ~1700 cm⁻¹); δ 2.6 ppm (CH3, acetyl)
8-Bromo-6-chloro-3-nitro derivative (2j) 8-Br, 6-Cl, 3-NO2 N/A N/A NO2 stretch (IR: ~1520 cm⁻¹); δ 8.2 ppm (H-5, Py)
N-(tert-butyl)-2-(4-dimethylaminophenyl) derivative (12i) 3-NH-t-Bu, 2-(4-NMe2-Ph) 206–208 396 NH stretch (IR: ~3250 cm⁻¹); δ 0.92 ppm (t-Bu CH3)
6-Chloro-3-nitro-8-(phenylthio) derivative 8-SPh, 3-NO2 N/A N/A SPh signals (δ 7.4–7.7 ppm, Ph-H)

*Estimated based on similar imidazo[1,2-a]pyridines .

Key Observations :

  • Acetyl vs. Nitro derivatives exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions .
  • Bromine at Position 8 : Bromine enhances halogen bonding and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Spectral Comparisons

  • IR Spectroscopy : Acetylated derivatives display strong C=O stretches (~1700 cm⁻¹), absent in nitro or amine-substituted analogs. Nitro groups show asymmetric stretches near 1520 cm⁻¹ .
  • NMR Shifts : Bromine at position 8 deshields adjacent protons (e.g., H-7, δ 7.1–7.6 ppm), while acetyl groups cause downfield shifts for adjacent pyridine protons .

Biological Activity

3-Acetyl-8-bromoimidazo[1,2-a]pyridine is a heterocyclic compound with a fused imidazole and pyridine ring system. Its structural features include an acetyl group at the 3-position and a bromine atom at the 8-position, which enhance its biological activity and reactivity. This compound belongs to the imidazo[1,2-a]pyridine family, recognized for diverse pharmacological properties and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound is believed to modulate various pathways by inhibiting enzymes or affecting receptor activity. Notably, it has been studied for its potential as a modulator of the serotonin 5-HT2A receptor, which is implicated in several neuropsychiatric disorders .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • CNS Activity : Its modulation of serotonin receptors positions it as a candidate for treating mood disorders and other CNS-related conditions.

Comparative Analysis

The unique combination of substituents in this compound enhances its biological properties compared to related compounds. The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromoimidazo[1,2-a]pyridineBromine at position 3Antimicrobial activity
3-Acetylimidazo[1,2-a]pyridineAcetyl group at position 3Anticancer properties
8-Bromoimidazo[1,2-a]pyridineBromine at position 8CNS activity
4-Acetylimido[1,2-a]pyridineAcetyl group at position 4Potential anti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer metabolism. For example, one study reported an IC50 value indicating significant inhibition of cancer cell growth at low micromolar concentrations .
  • Serotonin Receptor Modulation : A patent describes the compound's role as a modulator of the 5-HT2A receptor, suggesting its therapeutic potential for disorders such as anxiety and depression. This modulation can lead to altered signaling pathways that are beneficial in treating these conditions .
  • Synthetic Applications : The compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of other biologically active compounds. Its unique structure allows for further derivatization to enhance efficacy or alter pharmacokinetic properties .

Q & A

Q. What are the established synthetic routes for introducing an acetyl group at the C-3 position of imidazo[1,2-a]pyridine derivatives?

The Friedel-Crafts acylation is a key method for C-3 acetylation. Using a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), acetyl groups can be regioselectively introduced under anhydrous conditions. Optimization focuses on minimizing side reactions and ensuring high purity, typically requiring inert atmospheres and controlled temperatures . For brominated substrates like 8-bromoimidazo[1,2-a]pyridine, pre-halogenation at the 8-position (via methods such as N-bromosuccinimide bromination) is often performed prior to acylation .

Q. How is 3-Acetyl-8-bromoimidazo[1,2-a]pyridine characterized structurally?

A combination of spectroscopic and crystallographic techniques is essential:

  • ¹H/¹³C NMR identifies proton environments and confirms substitution patterns.
  • HRMS (High-Resolution Mass Spectrometry) validates molecular weight and purity.
  • X-ray crystallography resolves bond angles and spatial arrangement, particularly for confirming regioselectivity in brominated derivatives .

Q. What reaction conditions optimize the synthesis of 3-acetylated imidazo[1,2-a]pyridines?

Key factors include:

  • Catalyst selection : Lewis acids like FeCl₃ improve yield and regioselectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Reactions are typically conducted at 80–100°C to balance kinetics and side-product formation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use DFT calculations to model electronic environments and compare with experimental data.
  • Validate via complementary techniques like IR spectroscopy (for functional groups) and single-crystal X-ray diffraction .

Q. What strategies mitigate side reactions during the halogenation of imidazo[1,2-a]pyridines at the 8-position?

  • Regioselective bromination : Use N-bromosuccinimide (NBS) in acetic acid under reflux, which minimizes dihalogenation .
  • Protecting groups : Temporarily block reactive sites (e.g., the 3-position) before bromination.
  • Post-reaction purification : Column chromatography or recrystallization removes byproducts like 6-bromo isomers .

Q. How does the electronic effect of the 8-bromo substituent influence reactivity in subsequent functionalization?

The electron-withdrawing bromine at C-8 deactivates the ring, reducing electrophilic substitution at adjacent positions. However, it enhances the nucleophilicity of the C-3 acetyl group, facilitating further derivatization (e.g., condensation reactions). Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. What are the challenges in scaling up this compound synthesis for medicinal chemistry applications?

  • Reaction homogeneity : Transition from batch to flow chemistry improves reproducibility.
  • Catalyst recycling : Immobilized Lewis acids reduce costs.
  • Purity control : Implement in-line HPLC monitoring to detect impurities early .

Methodological and Analytical Considerations

Q. How can synthetic yields be improved for multi-step sequences involving bromination and acylation?

  • One-pot methodologies : Combine bromination and acylation steps to reduce intermediate isolation.
  • Microwave-assisted synthesis : Accelerates reaction times and improves yields for thermally sensitive intermediates .

Q. What analytical approaches validate the biological relevance of this compound derivatives?

  • In vitro assays : Screen for kinase inhibition or antimicrobial activity using cell-based models.
  • SAR (Structure-Activity Relationship) studies : Systematically modify the acetyl or bromo groups to correlate structure with bioactivity .

Q. How are computational methods used to predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Models transition states for acylation or halogenation steps.
  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) .

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